molecular formula C12H17N3O B2809337 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one CAS No. 1487077-19-9

1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one

Cat. No.: B2809337
CAS No.: 1487077-19-9
M. Wt: 219.288
InChI Key: URIXMQRYAWSUSE-UHFFFAOYSA-N
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Description

1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 g/mol . This compound is known for its unique structure, which includes a diazinanone ring and an aminoethylphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one typically involves the reaction of 4-(1-aminoethyl)phenylamine with a suitable diazinanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, along with case studies that illustrate its applications.

Chemical Structure and Properties

The compound features a diazinan ring structure with an aminoethyl substituent on a phenyl group. Its molecular formula is C10H13N3OC_{10}H_{13}N_3O, and it has a molecular weight of approximately 177.66 g/mol. The presence of the diazinan ring contributes to its biological activity by influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures often exhibit:

  • Enzyme Inhibition : Potential inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential applications in treating infections.

Research Findings

A variety of studies have investigated the biological properties of this compound and its analogs:

  • CYP Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain cytochrome P450 enzymes, which are essential for drug metabolism .
  • Antibacterial Activity : Compounds structurally related to this compound have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObservations
1-[4-(Aminomethyl)phenyl]imidazolidin-2-oneCYP17 InhibitorPotential use in cancer treatment
This compoundEnzyme InhibitionInhibitory effects on CYP enzymes
4-substituted diazobenzenesulfonamidesCarbonic Anhydrase InhibitorHigh affinity for CA I isozyme

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound evaluated their antimicrobial efficacy against several bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR), showing that modifications in the side chains could enhance efficacy.

Case Study 2: Pharmacokinetics and Toxicology

Another research effort examined the pharmacokinetics of this compound in animal models. The study focused on absorption, distribution, metabolism, and excretion (ADME) characteristics. It was found that the compound had favorable bioavailability but required further investigation into its toxicity profile to assess safety for potential therapeutic use.

Properties

IUPAC Name

1-[4-(1-aminoethyl)phenyl]-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9(13)10-3-5-11(6-4-10)15-8-2-7-14-12(15)16/h3-6,9H,2,7-8,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIXMQRYAWSUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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